(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is a chemical compound with the molecular formula C9H9FN6. . The compound is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene-pyrazole core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE typically involves the reaction of 3-fluorophenylhydrazine with pyrazole-3,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines .
Scientific Research Applications
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-[(4-Fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine
Uniqueness
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9FN6 |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H9FN6/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
InChI Key |
IIMNZOCCIUNMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=NC2=C(NN=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.